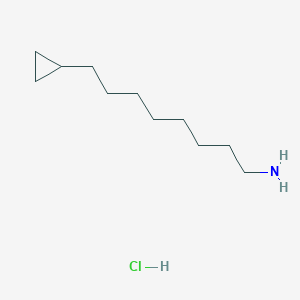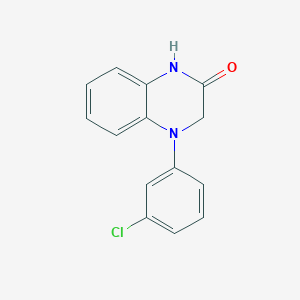
4-(3-氯苯基)-1,3-二氢喹喔啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one” is a chemical compound likely containing a quinoxaline core, which is a type of heterocyclic compound . Quinoxaline derivatives are known to exhibit a wide range of biological activities and are used in the synthesis of various pharmacologically active compounds .
Synthesis Analysis
While specific synthesis methods for “4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one” were not found, similar compounds often involve reactions such as Claisen-Schmidt reactions . These reactions typically involve the condensation of aldehydes with acetone under microwave irradiation .
科学研究应用
Antibacterial Activity
Quinoxaline derivatives, including 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one, have demonstrated antibacterial potential. Researchers explore their efficacy against various bacterial strains, aiming to develop novel antibiotics. Mechanistic studies reveal interactions with bacterial enzymes or cell membranes, making them promising candidates for combating drug-resistant bacteria .
Anti-Allergic Agents
The quinoxaline scaffold has been modified to create anti-allergic drugs. Researchers design derivatives based on structural modifications, such as substituting the 3-chlorophenyl group. These compounds may inhibit allergic responses by modulating immune pathways or histamine receptors .
Antiviral Properties
Investigations into quinoxaline-based compounds extend to antiviral applications. Researchers explore their potential against viral infections, including influenza, herpes, and HIV. The 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one structure may interfere with viral replication or entry mechanisms .
Neuroprotective Effects
Quinoxalines are also studied for their neuroprotective properties. Compounds like 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one could play a role in treating neurodegenerative diseases, such as Parkinson’s and Alzheimer’s. Their ability to modulate neuronal pathways or reduce oxidative stress warrants further investigation .
Anticancer Potential
Researchers explore quinoxaline derivatives as potential anticancer agents. The 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one structure may inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways. Preclinical studies assess their efficacy against various cancer types .
Psychopharmacology
Beyond medical applications, quinoxalines impact psychopharmacology. Some derivatives, including 4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one, exhibit psychoactive effects. While not suitable for therapeutic use, understanding their mechanisms can inform drug abuse prevention and addiction treatment strategies .
属性
IUPAC Name |
4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-10-4-3-5-11(8-10)17-9-14(18)16-12-6-1-2-7-13(12)17/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFQHMZQZBJDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one | |
CAS RN |
1513184-87-6 |
Source


|
| Record name | 4-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2700638.png)

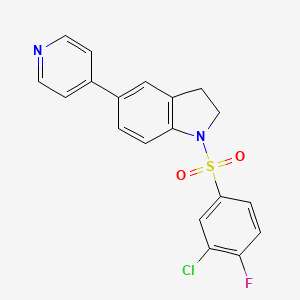
![ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2700642.png)
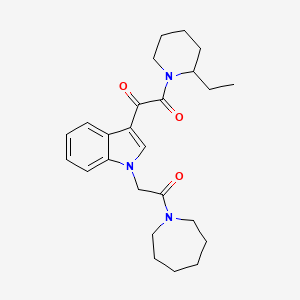
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)
![2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)
![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2700649.png)
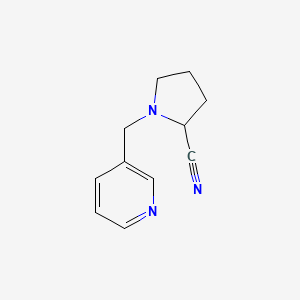
![2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2700651.png)
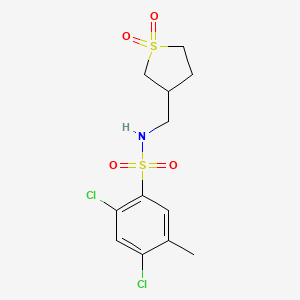

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2700656.png)
